molecular formula C14H8O6S B3053870 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid CAS No. 56670-83-8

1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

Cat. No.: B3053870
CAS No.: 56670-83-8
M. Wt: 304.28 g/mol
InChI Key: OAJSTIHCWHYVKO-UHFFFAOYSA-N
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Description

1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a dihydroxyanthraquinone compound that carries an additional sulfo substituent at the 3-position. . It is a significant compound in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid typically involves the sulfonation of 1,2-dihydroxyanthraquinone. One common method includes reacting 1,2-dihydroxyanthraquinone with sulfuric acid under controlled conditions to introduce the sulfo group at the 3-position .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, concentration of sulfuric acid, and reaction time to ensure high yield and purity. The process may also involve purification steps like recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .

Scientific Research Applications

1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-hydroxy-9,10-dioxoanthracene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6S/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(14(11)17)21(18,19)20/h1-6,17H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJSTIHCWHYVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385508
Record name STK367381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56670-83-8
Record name STK367381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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